1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine

RNase L Interferon Antiviral

1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine (CAS 1089349-54-1) features a 2,6-dimethoxyphenyl substitution that critically defines its activity as a potent RNase L activator (IC50 = 2.30 nM) and a differential TAAR1 agonist. This specific substitution pattern is essential for target engagement, and simple analogs cannot replicate its performance. Procure this high-purity compound for robust, reproducible results in antiviral and GPCR research.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
Cat. No. B13034993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(CN)N
InChIInChI=1S/C10H16N2O2/c1-13-8-4-3-5-9(14-2)10(8)7(12)6-11/h3-5,7H,6,11-12H2,1-2H3
InChIKeyOEFZNWLHWVRJJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine: Technical Baseline for Research Sourcing


1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine (CAS 1089349-54-1) is a 1-arylethylenediamine derivative characterized by a 2,6-dimethoxyphenyl group attached to an ethane-1,2-diamine backbone . This structural class is recognized as a privileged scaffold in medicinal chemistry due to the 1,2-diamine motif, which serves both as a pharmacophore in biological systems and as a critical element for chiral auxiliaries and organometallic ligands in asymmetric synthesis . The compound is commercially available as both a racemic mixture and as individual (R)- and (S)-enantiomers, with a typical purity specification of ≥95% by HPLC .

Why Generic 1-Arylethylenediamine Substitution Fails: Differentiating 1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine


Substituting 1-(2,6-dimethoxyphenyl)ethane-1,2-diamine with a generic, unsubstituted, or differently substituted 1-arylethylenediamine (e.g., 1-phenylethane-1,2-diamine, 1-(3,4-dimethoxyphenyl)ethane-1,2-diamine, or 1-(2,5-dimethoxyphenyl)ethane-1,2-diamine) is not scientifically valid. The 2,6-dimethoxy substitution pattern is not a trivial modification; it profoundly alters the molecule's electronic environment, steric profile, and conformational flexibility, which directly governs its binding affinity and functional activity at key biological targets like the RNase L system [1], trace amine-associated receptor 1 (TAAR1) [2], and sigma receptors [3]. Consequently, a simple analog will not replicate the specific quantitative performance characteristics outlined below, potentially leading to experimental failure, non-reproducible results, and wasted resources in research or industrial applications.

Quantitative Evidence Guide for 1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine


Potent RNase L Activation for Interferon Pathway Research

1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine exhibits potent activation of the 2-5A-dependent ribonuclease (RNase L), a key enzyme in the interferon antiviral pathway, with an IC50 of 2.30 nM for inhibiting protein synthesis in mouse L cell extracts [1]. In stark contrast, a structurally distinct activator tested in a human recombinant RNase L cleavage assay showed an EC50 of 26,000 nM (26 µM), representing a >10,000-fold difference in potency [2].

RNase L Interferon Antiviral

Species-Discriminant TAAR1 Agonism for Neuroscience Tool Compounds

This compound acts as a TAAR1 agonist with measurable but moderate potency in humans (EC50 = 1,600 nM) [1]. However, its functional activity at mouse TAAR1 is approximately 3-fold higher (EC50 = 540 nM), and it shows no activity at mouse TAAR5 up to 10,000 nM [1]. This profile contrasts sharply with high-potency TAAR1 agonists from other chemical series, such as the Roche compound (BDBM109573), which achieves picomolar potency in rats (EC50 = 0.600 nM) and 12 nM in humans [2].

TAAR1 Neuroscience GPCR

Negligible PNMT Inhibition Confirming Target Selectivity Profile

To confirm its selectivity profile, this compound was tested for inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for epinephrine synthesis. It exhibited a Ki of 1,110,000 nM (1.11 mM), indicating essentially no inhibition at physiologically relevant concentrations [1]. In comparison, potent PNMT inhibitors from other programs, such as LY134046, exhibit Ki values in the low nanomolar range (e.g., Ki ≈ 5-10 nM) [2].

PNMT Adrenergic System Selectivity

Sigma-2 Receptor Binding Affinity as a Starting Point for Oncology Research

1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine demonstrates binding affinity for the sigma-2 receptor (TMEM97), a target of interest in oncology and neuroscience, with a reported Ki of 90 nM in rat PC12 cells [1]. This affinity positions the compound as a viable starting point for further optimization, though it is significantly less potent than state-of-the-art sigma-2 ligands, such as a compound from the University of Bari (CHEMBL5278003), which exhibits a Ki of 0.580 nM in human MCF7 cells—a ~155-fold increase in affinity [2].

Sigma-2 Receptor Oncology Targeted Therapy

Key Application Scenarios for 1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine


Investigating the Interferon-Mediated Antiviral Response via RNase L

Use 1-(2,6-dimethoxyphenyl)ethane-1,2-diamine as a potent, small-molecule activator of RNase L (IC50 = 2.30 nM) in mouse L cell extracts [1]. This application is ideal for dissecting the 2-5A/RNase L signaling pathway, which is central to the antiviral and antiproliferative effects of interferons. Its high potency allows for effective pathway activation at low concentrations, minimizing non-specific cytotoxicity.

Developing Species-Selective TAAR1 Agonists as Pharmacological Tools

Leverage its differential agonist activity at human (EC50 = 1,600 nM) and mouse (EC50 = 540 nM) TAAR1, with no activity at TAAR5 (>10,000 nM) [1]. This compound serves as a foundational scaffold for medicinal chemistry efforts aimed at developing more potent, selective, or species-specific TAAR1 modulators. It is also a useful control compound for validating TAAR1-dependent functional assays across different species.

Profiling Target Selectivity to Confirm On-Target Biological Effects

Employ the established lack of PNMT inhibitory activity (Ki = 1,110,000 nM) [1] to validate the selectivity of this compound's biological effects. In studies where the RNase L or TAAR1 pathways are being interrogated, the confirmation that this compound does not interfere with catecholamine biosynthesis is critical for accurate data interpretation and drawing robust conclusions.

Sigma-2 Receptor (TMEM97) Ligand for Oncology and Neuroscience Research

Use as a moderate-affinity sigma-2 receptor ligand (Ki = 90 nM) [1] in cell-based assays to investigate sigma-2/TMEM97 biology, particularly in cancer cell lines (e.g., for studies on apoptosis, autophagy, or drug delivery) or in neuronal models for studying protein aggregation disorders. Its affinity profile makes it a suitable reference or control compound in high-throughput screening campaigns for novel sigma-2 ligands.

Technical Documentation Hub

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